Molecular Weight and Lipophilicity Differentiation vs. Simpler 3-Carboxamide Coumarins
The target compound possesses a molecular weight of 371.82 g/mol, which is 72.11 g/mol higher than the simplest N-(3-chlorophenyl) analog (MW = 299.71 g/mol, CAS 1847-01-4) [1]. This increase is attributable to the 2-methoxypropyl linker, which simultaneously raises predicted octanol-water partition coefficient (cLogP) by approximately 1.2 log units relative to N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide, based on fragment-based calculation [2]. The enhanced lipophilicity places the target compound in a more favorable property space for blood-brain barrier penetration (CNS MPO score ~4.2) compared to the polar N-H-bearing N-aryl analog (CNS MPO ~5.0), making it a differentiated starting point for CNS-targeted S1P receptor programs [2].
| Evidence Dimension | Physicochemical property differentiation (Molecular Weight and calculated LogP) |
|---|---|
| Target Compound Data | MW = 371.82 g/mol; cLogP (calculated) ≈ 3.5 |
| Comparator Or Baseline | N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 1847-01-4): MW = 299.71 g/mol; cLogP (calculated) ≈ 2.3 |
| Quantified Difference | ΔMW = +72.11 g/mol; ΔcLogP ≈ +1.2 |
| Conditions | In silico prediction using fragment-based method (ACD/Labs or analogous); experimental logP not available. |
Why This Matters
A molecular weight above 350 Da and cLogP above 3 represent a strategic entry point for CNS drug discovery, differentiating this compound from the lower-molecular-weight, less lipophilic N-aryl coumarin-3-carboxamides commonly found in screening collections.
- [1] Kuujia.com. (n.d.). CAS 1795296-16-0: N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-oxochromene-3-carboxamide – Product Specification and Vendor Listing. Retrieved from https://www.kuujia.com/cas-1795296-16-0.html View Source
- [2] Heidelbaugh, T. M., Cappiello, J. R., Nguyen, P. X., & Gomez, D. G. (2015). Coumarin compounds as receptor modulators with therapeutic utility. U.S. Patent No. US20150265573A1. Allergan, Inc. View Source
